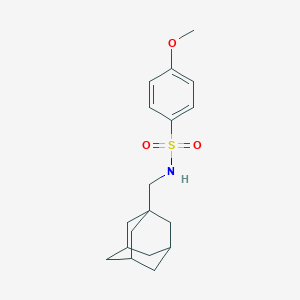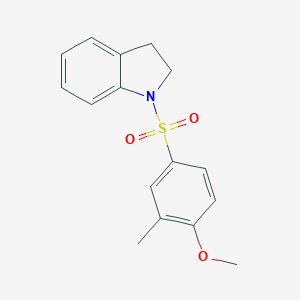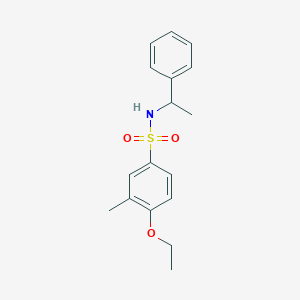
N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide, also known as ADMA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a sulfonamide derivative of adamantane, a cyclic hydrocarbon that has been used in the synthesis of antiviral and antitumor agents. ADMA has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Mechanism of Action
The exact mechanism of action of N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide may also modulate the activity of ion channels and receptors in the nervous system, contributing to its analgesic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide has been shown to have a range of other biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide has also been shown to modulate the activity of ion channels and receptors in the cardiovascular system, contributing to its potential use as a treatment for hypertension and other cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. However, its low solubility in water can make it difficult to work with in some applications. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are numerous areas of potential future research for N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide. One area of interest is its potential use as a treatment for inflammatory and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine the optimal dosage and administration route for therapeutic use. Additionally, N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide's potential as an analgesic and as a treatment for cardiovascular diseases warrants further investigation. Finally, its potential use in the development of novel antitumor agents is an area of ongoing research.
Synthesis Methods
The synthesis of N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide involves the reaction of 1-adamantylmethylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Scientific Research Applications
N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide has been the subject of numerous scientific studies, with research focusing on its potential therapeutic applications in various fields. One area of interest is its anti-inflammatory properties, which have been demonstrated in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
properties
Product Name |
N-(1-Adamantylmethyl)-4-methoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C18H25NO3S |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C18H25NO3S/c1-22-16-2-4-17(5-3-16)23(20,21)19-12-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15,19H,6-12H2,1H3 |
InChI Key |
BMGKNTHARDTQOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)










![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one](/img/structure/B223366.png)